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Compound of Interest

Compound Name: UBP512
CAS No.: 1333112-78-9
Cat. No.: B611533
Get Quote
. J

Executive Summary: The Molecular Identity of
UBP512

UBP512 (9-iodophenanthrene-3-carboxylic acid) is a synthetic, small-molecule allosteric
modulator of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate
receptor.[1][2][3] Unlike traditional competitive antagonists that bind to the orthosteric glutamate
or glycine sites, UBP512 binds to a distinct allosteric site on the Ligand-Binding Domain (LBD).

[1]

Its defining characteristic is its functional dichotomy: it acts as a Positive Allosteric Modulator
(PAM) at GIuN2A-containing receptors and a Negative Allosteric Modulator (NAM) at
GIuN2C/GIuN2D-containing receptors.[1] This unique "split" profile makes it an indispensable
tool for dissecting the physiological roles of specific NMDA receptor subtypes in synaptic
plasticity and neurodevelopment.

Chemical Architecture & Physicochemical
Properties[1][4]
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Structural Analysis

UBP512 is built upon a rigid phenanthrene scaffold. Its pharmacological activity is governed by
two critical substituents:[1][3]

o Carboxylic Acid (Position 3): Provides the essential electrostatic interaction with the
receptor's allosteric pocket. Removal or esterification of this group abolishes activity.

 lodine Atom (Position 9): Acts as a "selectivity switch."[1][3] The steric bulk and electronic
properties of the iodine atom restrict the molecule's fit in the GIuUN2B subtype while
permitting binding in GIuUN2A (potentiation) and GIuN2C/D (inhibition).[1]

IUPAC Name: 9-iodophenanthrene-3-carboxylic acid Molecular Formula: C1sHslO2 Molecular
Weight: 348.14 g/mol CAS Number: 1333112-78-9[1][3][4]

Implications for

Property Value . .
Experimental Design

Prepare high-concentration
- stocks (e.g., 50 mM) to
Solubility (DMSO) ~100 mM o )
minimize DMSO volume in

final bath.[1]

Do not attempt to dissolve
Solubility (Water) Negligible directly in ACSF or culture
media.[1]

Highly lipophilic; readily
crosses cell membranes but

LogP ~4.2 (Predicted) ) ]
may adhere to plastic tubing.

[1]

At physiological pH (7.4), the
pKa (Acid) ~4.0-4.5 carboxylic acid is deprotonated

(anionic form is active).[1]

) ) Light sensitive; store stocks in
Appearance Off-white/Yellow solid )
amber vials.[1]
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Pharmacological Profile & Mechanism of Action[1]

[6]
The "Split" Modulatory Effect
UBP512 does not open the channel itself; it modulates the efficacy of the natural agonists

(glutamate and glycine).

» GIuN1/GluN2A (Potentiation): UBP512 enhances agonist-evoked currents.[1][2][3] It
stabilizes the LBD dimer interface in an active conformation, increasing the channel's open
probability (

).

e GIuN1/GIuN2C & GIuN1/GIuN2D (Inhibition): At these subtypes, UBP512 reduces current
amplitude, likely by stabilizing a desensitized or closed-cleft conformation that decouples
ligand binding from channel opening.[1]

e GIuN1/GIuN2B (Null/Weak): UBP512 displays minimal activity at GIUN2B receptors,
providing a "silent" window that allows researchers to isolate GIuN2B currents by inhibiting
2C/2D and potentiating 2A (or using it in conjunction with a 2A antagonist).[1]

Selectivity Data[1][3][7]
o Selectivity Factor: >50-fold selectivity for NMDA receptors over AMPA or Kainate receptors.
e Potency (ICso/ECso):

o Inhibition (GIuN2D): ICso = 10-50 puM.

o Potentiation (GIuN2A): Effects observed >30 uM; maximal effects often require higher
concentrations (up to 300 uM), limiting its utility as a high-affinity probe but validating it for
mechanistic studies.[1]

Mechanism of Action Diagram

The following diagram illustrates the differential modulation of NMDA receptor subtypes by
UBP512.
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Figure 1: Differential allosteric modulation of NMDA receptor subtypes by UBP512.[1][2][3]

Experimental Protocols & Handling
Preparation of Stock Solutions

Protocol:
* Weigh the lyophilized UBP512 powder in a static-free environment.[1]

» Dissolve in 100% DMSO to achieve a 50 mM stock concentration. Vortex vigorously for 1-2
minutes. Sonicate if necessary (up to 5 mins at 40°C) to ensure complete dissolution.[1]

 Aliquot into light-protective (amber) microcentrifuge tubes (e.g., 10-20 pL per tube) to avoid
freeze-thaw cycles.

o Storage: Store at -20°C. Stable for >6 months.

In Vitro Electrophysiology Workflow

Application: Isolating GIuN2A-mediated synaptic currents in brain slices.[1]
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» Bath Solution: Artificial Cerebrospinal Fluid (ACSF) with low Mg?* (or 0 Mg?*) to relieve
voltage-dependent block.[1]

e Working Solution: Dilute the DMSO stock 1:1000 into ACSF immediately before use to
achieve a final concentration of 50 uM.

o Note: The final DMSO concentration should be <0.1% to avoid solvent artifacts.

o Perfusion: Apply UBP512 for at least 10 minutes to ensure tissue penetration, as the
lipophilicity can slow equilibration.

o Validation:
o Record baseline NMDA EPSCs.
o Wash in UBP512.[4]

o Expected Result: If the synapse is GIluN2A-rich, EPSC amplitude may increase (or remain
stable if subsaturating).[1] If GIuN2D-rich (e.qg., interneurons), EPSC amplitude will
decrease significantly.[1]

Experimental Decision Tree

Use the following workflow to determine if UBP512 is the correct tool for your assay.

- Kainate / AMPA Use UBP310 / NBQX GIuUN2C/D (Inhibition)

USE UBP512
B3 nhance Signal 50-100 uM!
NMDA Receptor Subtype Interest GIUN2A (Potentiation) o Stonce 2020 ¢ HM)
& Enhance 2A und -~
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Click to download full resolution via product page

Figure 2: Decision matrix for selecting UBP512 in glutamatergic assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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